molecular formula C11H13N5O2 B2845631 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144470-64-3

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid

Cat. No.: B2845631
CAS No.: 1144470-64-3
M. Wt: 247.258
InChI Key: AELKBWLRPJVYAT-UHFFFAOYSA-N
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Description

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid (CAS: 950037-34-0) is a heterocyclic compound featuring a triazolopyridazine core linked to a piperidine ring bearing a carboxylic acid group at the 3-position. Its molecular formula is C₁₁H₁₃N₅O₂, with a molecular weight of 247.25 g/mol and a predicted density of 1.60±0.1 g/cm³ . This compound is cataloged as a research chemical, indicating applications in medicinal chemistry and drug discovery, particularly in targeting bromodomains, kinases, and other therapeutic proteins .

Properties

IUPAC Name

1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c17-11(18)8-2-1-5-15(6-8)10-4-3-9-13-12-7-16(9)14-10/h3-4,7-8H,1-2,5-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AELKBWLRPJVYAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN3C=NN=C3C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including potential antitumor properties.

  • Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituents on the Triazolopyridazine Core

  • Compound 24 (STK719914): 1-(3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxylic acid. The carboxylic acid at the piperidine’s 4-position may alter binding interactions in enzymatic pockets .
  • Compound 27 (ChemDiv Z606-3990): 3-cyclobutyl-6-(4-isopropylpiperazino)[1,2,4]triazolo[4,3-b]pyridazine. Replacement of the piperidine-carboxylic acid with a 4-isopropylpiperazine introduces basicity, likely enhancing solubility in physiological conditions .

Modifications to the Piperidine Moiety

  • Compound 25 (STK635934): N-(3-methylbutyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide. This modification is common in prodrug strategies .
  • Compound 4 (Table 2, ) : 1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl urea.
    • The urea group introduces hydrogen-bonding capacity, which may improve target affinity in kinase inhibition compared to the carboxylic acid .

Bromodomain Inhibition

  • AZD5153: A bivalent triazolopyridazine-based bromodomain inhibitor featuring a 3-methoxy group and extended phenoxy-piperidyl chain. The methoxy group and bivalent structure confer high selectivity for BET bromodomains (BRD2/3/4), whereas the carboxylic acid in the parent compound may limit such interactions due to its smaller size and charge .

Kinase and Enzyme Modulation

  • Compound 2 () : 3-Cyclopropyl-6-[4-(2-phenyl-ethenesulfonyl)-piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine.
    • The sulfonyl-piperazine moiety enhances interactions with ATP-binding pockets in kinases, a property absent in the carboxylic acid variant .
  • Lin28-1632 () : Contains a 3-methyltriazolopyridazine linked to an N-methylacetamide group.
    • The methyl and phenyl groups improve binding to RNA-binding proteins like Lin28, whereas the carboxylic acid derivative may lack sufficient hydrophobicity for such targets .

Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Solubility (μM) pKa (Predicted)
Parent Compound (950037-34-0) 247.25 1.2 20–40 (DMSO) 4.36
Compound 24 (STK719914) 289.31 2.8 10–20 (DMSO) 4.12
AZD5153 547.62 3.5 >100 (PBS) 7.89
Compound 4 (Urea derivative) 305.32 0.9 >100 (PBS) 6.78

Key Observations :

  • The parent compound’s carboxylic acid group lowers LogP (1.2 vs. 2.8 for Compound 24), favoring aqueous solubility but limiting cell permeability.
  • AZD5153 ’s higher molecular weight and LogP (3.5) reflect optimized pharmacokinetics for oral administration .

Biological Activity

1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C9H12N6
Molecular Weight 204.23 g/mol
IUPAC Name This compound
PubChem CID 119030032
Appearance Powder

Antitumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit notable antitumor properties. For instance, compounds from similar classes have shown efficacy against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant cytotoxicity. The most promising derivative in these studies was reported to have an IC50 of 0.83 μM against A549 cells and 0.15 μM against MCF-7 cells .

Antiparasitic Activity

The compound has also been evaluated for its antiparasitic properties. Triazolopyridazine derivatives have shown effectiveness against Cryptosporidium parasites, which cause severe gastrointestinal distress. One derivative demonstrated an EC50 of 2.1 μM in inhibiting C. parvum growth in vitro and exhibited oral efficacy in animal models . This suggests a potential therapeutic role in treating cryptosporidiosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies are crucial for understanding how modifications to the molecular structure can influence biological activity. For example, variations in the piperidine or triazole moieties can significantly affect potency and selectivity towards specific biological targets. In one study, optimizing the linker between the triazole and piperidine enhanced the compound's activity against C. parvum while minimizing cardiotoxicity associated with hERG channel inhibition .

Case Study 1: Antitumor Efficacy

A series of triazolo-pyridazine derivatives were synthesized and evaluated for their antitumor activity. The compound designated as 22i showed remarkable results with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 cell lines. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antiparasitic Potential

In another significant study focusing on Cryptosporidium, the compound was tested for its ability to inhibit parasite growth in vitro and demonstrated an EC50 value of 2.1 μM. Furthermore, it exhibited oral efficacy in animal models, suggesting its potential as a therapeutic agent against cryptosporidiosis .

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